2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline
Brand Name: Vulcanchem
CAS No.: 84571-51-7
VCID: VC18600599
InChI: InChI=1S/C16H18N2/c1-16(2)17-14-11-7-6-10-13(14)15(18-16)12-8-4-3-5-9-12/h3-11,15,17-18H,1-2H3
SMILES:
Molecular Formula: C16H18N2
Molecular Weight: 238.33 g/mol

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline

CAS No.: 84571-51-7

Cat. No.: VC18600599

Molecular Formula: C16H18N2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline - 84571-51-7

Specification

CAS No. 84571-51-7
Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
IUPAC Name 2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline
Standard InChI InChI=1S/C16H18N2/c1-16(2)17-14-11-7-6-10-13(14)15(18-16)12-8-4-3-5-9-12/h3-11,15,17-18H,1-2H3
Standard InChI Key OCTCRMZQQJGLFE-UHFFFAOYSA-N
Canonical SMILES CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₁₆H₁₈N₂
Molecular Weight238.33 g/mol
CAS Number84571-51-7
IUPAC Name2,2-Dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline
SMILESCC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C

The compound’s tetrahydroquinazoline core consists of a six-membered aromatic ring fused to a saturated six-membered ring. The methyl groups at position 2 introduce steric bulk, while the phenyl group at position 4 enhances lipophilicity.

Key Functional Groups and Reactivity

  • Tetrahydroquinazoline Core: Provides a rigid bicyclic framework for interactions with biological targets.

  • Methyl Substituents: Steric hindrance may influence binding affinity and metabolic stability.

  • Phenyl Group: Contributes to π-π stacking interactions and hydrophobic interactions in enzyme active sites .

Synthesis Methods

Catalytic Hydrogenation

The primary synthetic route involves catalytic hydrogenation of intermediates. A typical procedure includes:

  • Cyclization: Formation of the quinazoline core via condensation reactions.

  • Reduction: Catalytic hydrogenation of unsaturated intermediates to yield the tetrahydroquinazoline product.

This method minimizes by-products and ensures high purity.

Chemical Reactivity and Derivatization

Functionalization Reactions

Reaction TypeExample DerivativeApplication Potential
SulfonationSulfonyl-substituted analogsEnhanced solubility
AcylationAmide derivativesTargeted enzyme inhibition
AlkylationPyridyl or furan substituentsImproved bioavailability

For instance, ChemDiv compound L284-0087 incorporates a sulfonyl-pyrrole-thiazole moiety, demonstrating the scaffold’s versatility in medicinal chemistry .

Steric and Electronic Effects

  • Methyl Groups: Impede nucleophilic substitution at position 2 but stabilize the ring through hyperconjugation.

  • Phenyl Group: Enhances π-π interactions and electron delocalization, modulating binding kinetics .

Comparative Analysis with Analogues

6-Chloro-2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline

Property2,2-Dimethyl-4-phenyl6-Chloro Analog
ReactivityModerateHigher (electron-withdrawing Cl)
LogP~4.0>4.5 (increased lipophilicity)
Biological ActivityEnzyme inhibitionPotentially enhanced binding

The chloro substituent increases electron deficiency, altering metabolic stability and target affinity.

4-Oxo-2-Sulfanylidene Derivatives

ChemDiv compound A0061038 features a thiadiazole-sulfanylidene group, highlighting the scaffold’s adaptability for diverse functionalization .

Applications in Medicinal Chemistry

Cancer Therapeutics

Tetrahydroquinazolines are being explored as topoisomerase II inhibitors, offering a safer alternative to traditional poisons like etoposide . While 2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline’s efficacy remains untested, its structural analogs demonstrate:

  • High Selectivity: >100-fold preference for topoIIα over topoIIβ .

  • Brain Penetration: Favorable pharmacokinetics for CNS-targeted therapies .

Antimicrobial Agents

The compound’s core structure aligns with quinazoline-based antibiotics, though specific antimicrobial data are unavailable.

Challenges and Future Directions

Research Gaps

  • In Vitro/In Vivo Studies: Limited data on efficacy, toxicity, and metabolic pathways.

  • Structure-Activity Relationships (SAR): Systematic exploration of substituent effects is needed.

Optimization Strategies

  • Bioisosteric Replacement: Substituting methyl groups with ethyl or cyclopropyl to enhance binding.

  • Prodrug Development: Improving solubility through esterification or salt formation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator